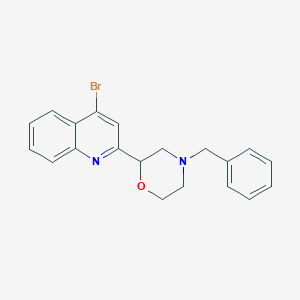![molecular formula C9H10IN3O B13078378 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)
3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an iodine atom and three methyl groups attached to the pyrazolo[1,5-a]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium. The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form additional rings through cyclization reactions, leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antiviral, and anti-inflammatory properties.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, contributing to the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the iodine atom and three methyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, differentiating it from other pyrazolo[1,5-a]pyrimidine derivatives.
Eigenschaften
Molekularformel |
C9H10IN3O |
|---|---|
Molekulargewicht |
303.10 g/mol |
IUPAC-Name |
3-iodo-2,5,6-trimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C9H10IN3O/c1-4-5(2)11-8-7(10)6(3)12-13(8)9(4)14/h12H,1-3H3 |
InChI-Schlüssel |
KUHFQSYFJWSKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C(=C(NN2C1=O)C)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)

![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)


![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)






